Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring with a hydroxyl group and a carboxylate ester
Mechanism of Action
Mode of Action
The mode of action of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown. It is known that terpenes like this compound are often involved in various biological processes, including cell signaling, inflammation, and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Given its molecular structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. Specific details about how these factors influence the action of this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the asymmetric hydroboration of 5-substituted cyclopentadienes. This method uses ( + )-di-3-pinanylborane, prepared from ( − )-α-pinene, to achieve the desired stereochemistry . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)-cyclohexanecarboxylate: Similar in structure but with different functional groups.
Sesquiterpenes: Share a similar cyclohexene ring structure but differ in their biological activities and applications.
Properties
IUPAC Name |
methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSMDPAVFOFIGB-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=C[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54911-89-6 |
Source
|
Record name | rac-methyl (1R,5R)-5-hydroxycyclohex-3-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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